p-tert-Butylphenyl glycidyl ether
Overview
Description
Synthesis Analysis
The synthesis of p-tert-Butylphenyl glycidyl ether involves the reaction of phenyl glycidyl ether with tert-butanol under specific conditions. An example of a similar synthesis process is the reaction of phenyl glycidyl ether with alcohols in the presence of boron trifluoride etherate, which has been studied for its potential in producing bisphenol-A type epoxy resins (Lee, Pankey, & Heeschen, 1965). Such reactions are pivotal for understanding the modifications and polymerization potential of phenyl glycidyl ethers when introduced to different alcohols and catalysts.
Molecular Structure Analysis
The molecular structure of p-tert-Butylphenyl glycidyl ether, featuring an epoxy group and a tert-butyl phenyl moiety, is crucial for its chemical behavior and interactions. The specific arrangement of these groups influences the compound's reactivity and compatibility with various polymers and materials. Studies on similar compounds, like the copolymerization of glycidol with functionalized phenyl glycidyl ethers, shed light on the molecular interactions and structural implications of such epoxy compounds (Royappa & McDaniel, 2005).
Chemical Reactions and Properties
p-tert-Butylphenyl glycidyl ether participates in various chemical reactions, including polymerization and copolymerization, which are essential for its application in creating epoxy resins and coatings. For instance, the copolymerization of glycidol with phenyl glycidyl ethers, including 4-tert-butylphenyl glycidyl ether, showcases the compound's ability to form polymers with desirable physical properties, such as low glass-transition temperatures (Royappa & McDaniel, 2005). These reactions underline the versatility of p-tert-Butylphenyl glycidyl ether in materials science.
Scientific Research Applications
Copolymerization and Nanoparticle Coatings
p-tert-Butylphenyl glycidyl ether is used in copolymerization with glycidol and other phenyl-containing comonomers to create various copolymers. These copolymers are particularly useful for nanoparticle coatings. An example is the copolymerization involving p-nitrophenyl glycidyl ether, which produces p-nitrophenol as a byproduct. These copolymers exhibit low average molecular weights and high polydispersities, with glass-transition temperatures ranging from approximately -20 to +10°C (Royappa & McDaniel, 2005).
Polymer Electrolytes
p-tert-Butylphenyl glycidyl ether is involved in the creation of novel polymer electrolytes without ethylene oxide units in the main chain. The research includes synthesizing polycarbonates from the copolymerization of CO2 with epoxy monomers, including glycidyl ethers like p-tert-Butylphenyl glycidyl ether. These polycarbonates demonstrate varying ionic conductivity when used as electrolytes, with some showing significant decreases in glass transition temperature upon the addition of salt (Nakamura & Tominaga, 2011).
High Molar Mass Polymers
p-tert-Butylphenyl glycidyl ether is used in the synthesis of linear high molar mass polymers. These polymers are created via monomer-activated anionic polymerization, using compounds like tert-butyl glycidyl ether. This process results in linear polyethers and copolyethers with narrow chain dispersity and controlled high molar masses. The polymers obtained can be further processed to produce linear polyglycerol (Gervais et al., 2010).
Mutagenicity Studies
p-tert-Butylphenyl glycidyl ether has been studied in the context of mutagenicity, specifically in Salmonella typhimurium. This research provides insights into the mutagenic effects of various phenyl glycidyl ethers, including p-tert-butylphenyl glycidyl ether. The results are correlated with Hammett substituent constants, contributing to a better understanding of the mutagenic properties of these compounds (Neau et al., 1982).
Epoxy Resin Systems
Research into epoxy resin systems involves the use of p-tert-Butylphenyl glycidyl ether. These studies aim to improve the diagnostics of contact allergy due to epoxy resin systems, as p-tert-butylphenyl glycidyl ether is one of the reactive diluents in these systems. This research provides valuable information for better understanding and diagnosing allergic reactions related to epoxy resins (Geier et al., 2004).
Safety And Hazards
properties
IUPAC Name |
2-[(4-tert-butylphenoxy)methyl]oxirane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-13(2,3)10-4-6-11(7-5-10)14-8-12-9-15-12/h4-7,12H,8-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHRACYLRBOUBKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC2CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
Record name | P-TERT-BUTYLPHENYL GLYCIDYL ETHER | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1024702 | |
Record name | tert-Butyl phenyl glycidyl ether | |
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Molecular Weight |
206.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
P-tert-butylphenyl glycidyl ether is a clear light yellow liquid. (NTP, 1992), Dry Powder; Liquid, Clear light yellow liquid; [CAMEO] Colorless liquid with a mild odor; [Sigma-Aldrich MSDS] | |
Record name | P-TERT-BUTYLPHENYL GLYCIDYL ETHER | |
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Record name | Oxirane, 2-[[4-(1,1-dimethylethyl)phenoxy]methyl]- | |
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Record name | p-tert-Butylphenyl glycidyl ether | |
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Boiling Point |
329 to 338 °F at 14 mmHg (NTP, 1992) | |
Record name | P-TERT-BUTYLPHENYL GLYCIDYL ETHER | |
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Flash Point |
215 °F (NTP, 1992) | |
Record name | P-TERT-BUTYLPHENYL GLYCIDYL ETHER | |
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Solubility |
less than 1 mg/mL at 72 °F (NTP, 1992) | |
Record name | P-TERT-BUTYLPHENYL GLYCIDYL ETHER | |
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Density |
1.038 at 68 °F (NTP, 1992) - Denser than water; will sink | |
Record name | P-TERT-BUTYLPHENYL GLYCIDYL ETHER | |
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Product Name |
p-tert-Butylphenyl glycidyl ether | |
CAS RN |
3101-60-8 | |
Record name | P-TERT-BUTYLPHENYL GLYCIDYL ETHER | |
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Record name | p-tert-Butylphenyl glycidyl ether | |
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Record name | 4-tert-Butylphenyl glycidyl ether | |
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Record name | Oxirane, 2-[[4-(1,1-dimethylethyl)phenoxy]methyl]- | |
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Record name | tert-Butyl phenyl glycidyl ether | |
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Record name | p-tert-butylphenyl 1-(2,3-epoxy)propyl ether | |
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Record name | p-tert-Butyl phenyl glycidyl ether | |
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Record name | 4-TERT-BUTYLPHENYL GLYCIDYL ETHER | |
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Synthesis routes and methods
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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